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Compound of Interest

Compound Name: Urodilatin

Cat. No.: B038227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Urodilatin (Ularitide) and Carperitide, two

natriuretic peptides with significant therapeutic potential in renal protection. By examining their

mechanisms of action, supporting experimental data from clinical trials, and detailed

methodologies, this document aims to equip researchers and drug development professionals

with the critical information needed to evaluate these two compounds.

Introduction: Two Analogs of Atrial Natriuretic
Peptide
Urodilatin and Carperitide are both analogs of atrial natriuretic peptide (ANP) and exert their

physiological effects through the activation of the natriuretic peptide receptor-A (NPR-A),

leading to increased intracellular cyclic guanosine monophosphate (cGMP). This shared

mechanism of action results in vasodilation, natriuresis, and diuresis, which are key to their

renal protective and cardioprotective effects.

Urodilatin, a 32-amino acid peptide, is a naturally occurring natriuretic peptide isolated from

human urine.[1] It is an N-terminally extended form of the alpha-atrial natriuretic peptide (α-

ANP).[1]

Carperitide, a recombinant form of human α-ANP, is a 28-amino acid peptide.[2] It has been

widely used in Japan for the treatment of acute heart failure.[2]
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Mechanism of Action: The cGMP Signaling Pathway
Both Urodilatin and Carperitide bind to the particulate guanylate cyclase-A (pGC-A) receptor,

also known as natriuretic peptide receptor-A (NPR-A). This binding activates the intracellular

guanylate cyclase domain of the receptor, which in turn catalyzes the conversion of guanosine

triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] The subsequent

increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G

(PKG), which mediates the downstream physiological effects, including vasodilation of renal

arteries, increased glomerular filtration rate (GFR), and inhibition of sodium reabsorption in the

renal tubules.[3]
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Caption: Shared cGMP signaling pathway of Urodilatin and Carperitide.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b038227?utm_src=pdf-body-img
https://www.benchchem.com/product/b038227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Head-to-Head Comparison of Renal Protective
Effects
While direct head-to-head clinical trials comparing Urodilatin and Carperitide for renal

protection are limited, this section synthesizes available quantitative data from separate studies

to provide a comparative overview. It is crucial to note that variations in study design, patient

populations, and methodologies may influence the results.

Table 1: Comparative Effects on Renal Function
Parameters
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Parameter Urodilatin Carperitide

Glomerular Filtration Rate

(GFR) / Creatinine Clearance

In healthy subjects, a 100 µg

intravenous dose of Urodilatin

increased GFR from 120 ± 3 to

156 ± 7 ml/min/1.73 m².[4]

In patients with preoperative

renal dysfunction undergoing

cardiovascular surgery,

creatinine clearance on

postoperative day 2 was

significantly higher in the

Carperitide group compared to

the control group.[5]

Serum Creatinine

In a study on patients with

emerging acute renal failure

following liver transplantation,

serum creatinine levels were

consistently lower in the

Urodilatin group compared to

placebo.[6]

In patients with preoperative

renal dysfunction undergoing

cardiovascular surgery, serum

creatinine levels on

postoperative day 3 were

significantly lower in the

Carperitide group compared to

the control group.[5]

Urine Output (Diuresis)

In patients with incipient acute

renal failure following cardiac

surgery, Urodilatin induced a

rapid onset of diuresis.[7]

A meta-analysis of trials in

cardiovascular surgery patients

showed that Carperitide

infusion increased urine

output.

Sodium Excretion (Natriuresis)

In healthy volunteers, a 25 µg

intravenous dose of Urodilatin

led to a significant increase in

sodium excretion.[4]

Carperitide improves systemic

hemodynamics through a

natriuretic action.[8]
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Prevention of Acute Kidney

Injury (AKI)

In a randomized, double-blind

trial in patients with incipient

acute renal failure after cardiac

surgery, Urodilatin reverted

acute renal failure, with none

of the 7 patients requiring

hemofiltration or hemodialysis,

compared to 6 of 7 patients in

the placebo group.[7]

A multicenter trial in patients

with renal dysfunction

undergoing cardiovascular

surgery suggested that

continuous low-dose infusion

of Carperitide maintained renal

function.[5] However, another

retrospective study found an

association between

Carperitide use and a greater

likelihood of receiving renal

replacement therapy after

cardiovascular surgery.[9]

Experimental Protocols
This section outlines the methodologies employed in key clinical trials investigating the renal

protective effects of Urodilatin and Carperitide.

Urodilatin: Study on Acute Renal Failure Following
Cardiac Surgery

Study Design: A randomized, double-blind, placebo-controlled trial.[7]

Participants: 14 patients with incipient acute renal failure following major cardiac surgery.[7]

Intervention: The Urodilatin group (n=7) received a continuous intravenous infusion of

Urodilatin. The placebo group (n=7) received a placebo infusion.[7]

Renal Function Assessment: The primary endpoint was the need for hemofiltration or

hemodialysis. Diuresis was also monitored.[7]
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Caption: Experimental workflow for the Urodilatin trial in acute renal failure.

Carperitide: Multicenter Trial in Patients with Renal
Dysfunction Undergoing Cardiovascular Surgery

Study Design: A prospective, multicenter trial.[5]

Participants: 88 patients with a preoperative serum creatinine level of ≥1.2 mg/dl undergoing

elective cardiovascular surgery with cardiopulmonary bypass.[5]

Intervention: The Carperitide group (n=44) received a continuous infusion of Carperitide

(0.02 µg/kg/min) from the start of surgery for at least 5 days. The control group (n=44) did

not receive Carperitide.[5]

Renal Function Assessment: The primary endpoint was the serum creatinine level on

postoperative day 3. Creatinine clearance was also measured.[5]
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Caption: Experimental workflow for the Carperitide trial in cardiovascular surgery.

Logical Relationship and Comparative Summary
The renal protective effects of both Urodilatin and Carperitide stem from their shared ability to

activate the NPR-A/cGMP signaling pathway. This leads to favorable renal hemodynamics and

tubular effects. The available evidence, although not from direct comparative trials, suggests

that both agents have the potential to improve renal outcomes in specific clinical settings.
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Caption: Logical relationship of Urodilatin and Carperitide in renal protection.
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Conclusion
Both Urodilatin and Carperitide demonstrate significant potential for renal protection through

their shared cGMP-mediated mechanism of action. The available clinical data, though not from

direct head-to-head trials, indicate that both agents can improve key markers of renal function

in at-risk patient populations, such as those undergoing major surgery or experiencing acute

heart failure.

Urodilatin has shown promise in reversing incipient acute renal failure, while Carperitide has

been associated with the preservation of renal function in patients with pre-existing renal

dysfunction undergoing cardiovascular surgery. However, the conflicting data regarding

Carperitide and the need for renal replacement therapy highlight the necessity for further

investigation.

For drug development professionals and researchers, the key takeaway is that while both

molecules are promising, the choice between them for a specific indication will depend on the

nuanced differences in their clinical profiles that can only be elucidated through well-designed,

direct comparative studies. Future research should focus on such head-to-head trials to

definitively establish the relative efficacy and safety of Urodilatin and Carperitide in various

clinical scenarios of renal compromise.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Randomized clinical trial on safety of the natriuretic peptide ularitide as treatment of
refractory cirrhotic ascites - PMC [pmc.ncbi.nlm.nih.gov]

2. Efficacy of Carperitide in Hemodialysis Patients Undergoing Cardiac Surgery - PMC
[pmc.ncbi.nlm.nih.gov]

3. Cardiovascular and renal effects of carperitide and nesiritide in cardiovascular surgery
patients: a systematic review and meta-analysis - Database of Abstracts of Reviews of
Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b038227?utm_src=pdf-body
https://www.benchchem.com/product/b038227?utm_src=pdf-body
https://www.benchchem.com/product/b038227?utm_src=pdf-body
https://www.benchchem.com/product/b038227?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11213594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11213594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5045851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5045851/
https://www.ncbi.nlm.nih.gov/books/NBK91326/
https://www.ncbi.nlm.nih.gov/books/NBK91326/
https://www.ncbi.nlm.nih.gov/books/NBK91326/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Urodilatin, a natriuretic factor from kidneys, can modify renal and cardiovascular function
in men - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Multicenter trial of carperitide in patients with renal dysfunction undergoing cardiovascular
surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

6. [Urodilatin (INN: ularitide). A new peptide in the treatment of acute kidney failure following
liver transplantation] - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Ularitide: from renal natriuretic peptide to clinical trials - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. ClinicalTrials.gov [clinicaltrials.gov]

9. Carperitide Increases the Need for Renal Replacement Therapy After Cardiovascular
Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Head-to-Head Comparison of Urodilatin and
Carperitide in Renal Protection]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038227#head-to-head-comparison-of-urodilatin-and-
carperitide-in-renal-protection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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